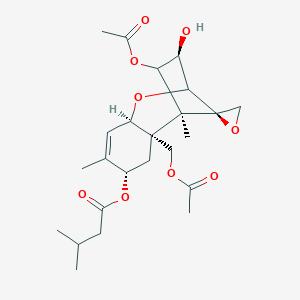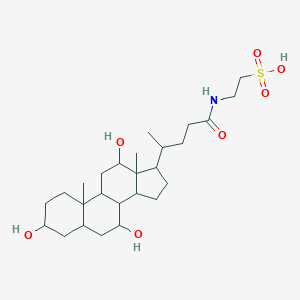
Tremulacin
Overview
Description
Tremulacin is an important glucoside component found in several species of the Populus tree, specifically in the barks and leaves . It has a molecular weight of 528.50 and a molecular formula of C27H28O11 .
Molecular Structure Analysis
The structure of Tremulacin follows a modular architecture of a salicin skeleton with added side groups, alone or in combination. Two main moieties, 2’-cinnamoyl and 2’-acetyl, are present .
Scientific Research Applications
Antimicrobial Activity
Tremulacin has been identified as a compound with potential antimicrobial properties. It could be used to combat various bacterial and fungal infections, particularly those resistant to conventional antibiotics. Research suggests that Tremulacin can disrupt the cell walls of microbes, leading to their destruction .
Anti-Cancer Properties
Studies have shown that Tremulacin may exhibit anti-cancer activities by inducing apoptosis in cancer cells. It could be a promising candidate for developing new cancer therapies, especially for tumors that do not respond well to traditional treatments .
Anti-Inflammatory Effects
The anti-inflammatory effects of Tremulacin make it a valuable compound for research in treating chronic inflammatory diseases. It may work by inhibiting the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain .
Antioxidant Potential
Tremulacin has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This application is particularly relevant in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders .
Anti-Obesity Applications
Research indicates that Tremulacin could play a role in weight management and the treatment of obesity. Its potential to modulate lipid metabolism and reduce adipose tissue accumulation is of great interest in the development of anti-obesity drugs .
Gastrointestinal Health
Tremulacin may benefit gastrointestinal health by aiding in the treatment of conditions like diarrhea and other digestive disorders. Its ability to regulate gut motility and interact with the gut microbiota presents a promising area for further research .
Each of these applications represents a unique field of study where Tremulacin could have a significant impact. Ongoing research is essential to fully understand the mechanisms of action and to develop practical applications for these findings. The potential of Tremulacin in the pharmaceutical industry is particularly noteworthy, as it could lead to new pathways in drug development and therapy .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tremulacin is an important glucoside component of several Populus species’ barks and leaves . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It has been suggested that tremulacin may exert its effects by inhibiting 5-lipoxygenase activity . This is quite different from non-steroid anti-inflammatory drugs, such as aspirin, which inhibits prostaglandin synthesis and being a cyclooxygenase inhibitor .
Biochemical Pathways
Tremulacin has been shown to inhibit the biosynthesis of Slow Reaction Substance of Anaphylaxis . It also exerts inhibitory effects on leukotriene B4 biosynthesis in intrapleural leucocytes . These results suggest that the mechanism of anti-inflammatory actions of Tremulacin is relevant to inhibition of 5-lipoxygenase activity .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O11/c28-14-19-21(30)22(31)23(38-24(32)16-8-2-1-3-9-16)25(37-19)36-18-11-5-4-10-17(18)15-35-26(33)27(34)13-7-6-12-20(27)29/h1-5,7-11,13,19,21-23,25,28,30-31,34H,6,12,14-15H2/t19-,21-,22+,23-,25-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKCYCDBDYUIGM-LFMHJWGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952263 | |
| Record name | {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tremulacin | |
CAS RN |
29836-40-6 | |
| Record name | Tremulacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tremulacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















